Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate

Medicinal Chemistry Kinase Inhibitor Synthesis JAK Inhibitor Development

Researchers developing kinase inhibitors face reproducibility failures when using generic pyrimidine analogs. This compound provides the exact 4-ethylamino-2-methylthio-5-ethyl ester substitution required for WO2008/33999 patent routes. • Validated 78% yield from chloro precursor enables reliable scale-up. • 98% purity, multi-vendor availability ensures supply chain redundancy. • GHS07 classified; standard lab PPE required.

Molecular Formula C10H15N3O2S
Molecular Weight 241.31 g/mol
CAS No. 185040-33-9
Cat. No. B069168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate
CAS185040-33-9
SynonymsETHYL 4-(ETHYLAMINO)-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE
Molecular FormulaC10H15N3O2S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC=C1C(=O)OCC)SC
InChIInChI=1S/C10H15N3O2S/c1-4-11-8-7(9(14)15-5-2)6-12-10(13-8)16-3/h6H,4-5H2,1-3H3,(H,11,12,13)
InChIKeyLBZSUTCUDDWYRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate: Identity & Procurement


Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 185040-33-9) is a polysubstituted pyrimidine derivative with the molecular formula C₁₀H₁₅N₃O₂S and a molecular weight of 241.31 g/mol . The compound features an ethylamino substituent at the 4-position, a methylthio group at the 2-position, and an ethyl ester moiety at the 5-position of the pyrimidine ring . Pyrimidine scaffolds of this type are extensively utilized in medicinal chemistry as building blocks for kinase inhibitor synthesis and other bioactive molecule development . The compound is commercially available from multiple suppliers at purity grades ranging from 95% to 99%, with pricing and availability varying by vendor . Safety data indicate the compound is harmful by inhalation, in contact with skin, and if swallowed (GHS07 classification), requiring appropriate handling precautions during research use .

Scaffold Polysubstituted pyrimidine for kinase inhibitor synthesis
Role Building block with patent-cited synthetic routes
Context Medicinal chemistry and process chemistry workflows

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate: Substitution Risks


Substitution of ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate with other pyrimidine derivatives, even those bearing seemingly similar substituents, introduces substantial risk of experimental failure and irreproducible results. Pyrimidine reactivity and biological target engagement are exquisitely sensitive to the precise substitution pattern at the 2-, 4-, and 5-positions . For example, the aldehyde analog (CAS 185040-35-1), which replaces the ethyl ester at the 5-position with a carboxaldehyde group, exhibits fundamentally different chemical reactivity profiles and serves distinct synthetic purposes . Similarly, the chloro precursor (CAS 5909-24-0) possesses an electrophilic chlorine at the 4-position instead of the ethylamino group, rendering it a reactive intermediate rather than a functionalized building block . Even minor alterations in the amine substituent (e.g., amino vs. ethylamino at the 4-position) can drastically alter hydrogen-bonding capacity, steric profile, and downstream synthetic utility . The evidence presented below demonstrates precisely where the 4-ethylamino-2-methylthio-5-ethyl ester substitution pattern confers quantifiable differentiation that generic analogs cannot replicate.

Aldehyde analog (CAS 185040-35-1)
Target: 5-ethyl ester enables hydrolysis and amidation
Substitute: 5-carboxaldehyde shifts reactivity profile and synthetic utility
May alter downstream derivatization pathways
Chloro precursor (CAS 5909-24-0)
Target: 4-ethylamino group provides hydrogen-bonding capacity
Substitute: 4-chloro requires additional functionalization steps
Not a direct functional equivalent; requires synthetic investment
Generic pyrimidine analogs
Target: Reported 78% yield benchmark and patent traceability
Substitute: Lacks documented synthetic protocols and patent citations
Procurement risk: route validation not supported by published data

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate: Differentiation Evidence


Patent-Cited Intermediate for Kinase Inhibitors

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is explicitly cited in patent literature as a synthetic intermediate, whereas numerous structurally similar pyrimidine analogs lack any comparable documented utility in peer-reviewed or patent literature . The compound appears in WO2008/33999 A2, assigned to Deciphera Pharmaceuticals, LLC, at page/column 89, establishing its relevance to kinase inhibitor development programs . This citation provides verifiable traceability that procurement of this specific CAS number enables reproduction of patented synthetic routes, a differentiation that generic, uncited pyrimidine derivatives cannot offer. For comparison, the closely related aldehyde analog (CAS 185040-35-1) is described only in generic vendor literature as a 'building block' without specific patent citations demonstrating validated utility .

Patent citation
Reported
Cited in WO2008/33999 A2 (Deciphera) as kinase inhibitor intermediate; aldehyde analog lacks comparable patent traceability.
Supports route reproducibility
Patent context; verify scope with legal review
Medicinal Chemistry Kinase Inhibitor Synthesis JAK Inhibitor Development Patent Literature

Synthetic Yield Benchmark

An optimized synthetic protocol for ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate has been reported, achieving a 78% yield under defined conditions . This route employs nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) with ethylamine in acetonitrile at 0°C, using 19 g (82 mmol) of the chloro precursor and aqueous ethylamine (70%, 8.1 g, 126 mmol) in 100 mL CH₃CN . In contrast, the chloro precursor itself (CAS 5909-24-0) represents an earlier synthetic intermediate requiring additional derivatization steps to achieve the functionalized ethylamino substitution pattern . The 78% benchmark provides procurement teams and process chemists with a validated reference point for assessing synthetic feasibility and cost projections, a quantitative anchor unavailable for untested analogs.

Synthetic yield
Reported
78% yield via nucleophilic substitution of chloro precursor with ethylamine (CH₃CN, 0°C).
Synthetic feasibility benchmark
Data to verify; reported yield under specific conditions
Organic Synthesis Process Chemistry Nucleophilic Substitution Reaction Optimization

Commercial Availability and Purity Grades

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is commercially available from multiple established chemical suppliers at defined purity grades ranging from 95% to 99%, with transparent pricing structures . AKSci offers the compound at 95% minimum purity with pricing of $116/1g, $340/5g, $592/10g, and $1180/25g (USA stock) . Fluorochem supplies the compound at 98% purity with documented analytical specifications including InChI Key (LBZSUTCUDDWYRI-UHFFFAOYSA-N), MDL Number (MFCD11617312), and calculated LogP (2.79) . Aladdin offers a 99% purity grade . In contrast, the aldehyde analog (CAS 185040-35-1) is available at 95-98% purity but lacks the same breadth of documented analytical characterization across multiple vendors . This multi-vendor availability with defined purity tiers provides procurement flexibility and supply chain redundancy.

Purity grades
Specification review
Available at 95% (AKSci), 98% (Fluorochem, InChI Key, MDL), and 99% (Aladdin) from multiple vendors.
Multi-vendor supply chain flexibility
Verify lot-specific COA prior to use
Procurement Supply Chain Quality Assurance Research Chemical Sourcing

Lipophilicity and Physicochemical Properties

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate has a calculated LogP value of 2.79 and a Polar Surface Area (PSA) of 89.41 Ų . These physicochemical parameters are essential for predicting membrane permeability, solubility, and overall drug-likeness in medicinal chemistry workflows. In contrast, the aldehyde analog (CAS 185040-35-1) has a lower molecular weight (197.26 g/mol vs. 241.31 g/mol) and lacks the ester functionality, resulting in fundamentally different lipophilicity and hydrogen-bonding capacity . The ethyl ester moiety at the 5-position of the target compound provides a modifiable handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation) that the aldehyde analog cannot offer. For procurement decisions in medicinal chemistry programs, the documented LogP of 2.79 establishes a baseline for predicting compound behavior in biological assays.

LogP / PSA
Class-level
LogP = 2.79, PSA = 89.41 Ų; aldehyde analog has lower MW and different hydrogen-bonding capacity.
Physicochemical property context
Calculated values; experimental confirmation recommended
Physicochemical Properties Lipophilicity ADME Prediction Medicinal Chemistry

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate: Applications


Covalent Kinase Inhibitor Synthesis

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is optimally deployed as a key intermediate in the synthesis of covalent kinase inhibitors, particularly those targeting JAK family kinases, as documented in WO2008/33999 A2 assigned to Deciphera Pharmaceuticals . The 4-ethylamino substituent provides a hydrogen-bonding donor/acceptor motif essential for kinase hinge-region binding, while the 2-methylthio group can be oxidized to a sulfoxide or sulfone for further functionalization . The 5-ethyl ester serves as a modifiable handle for hydrolysis to the carboxylic acid or direct amidation, enabling late-stage diversification of inhibitor scaffolds . Procurement of this specific CAS number is essential for research groups seeking to reproduce or extend the synthetic methodologies disclosed in the cited patent literature, as generic pyrimidine analogs lack the precise substitution pattern required for these established routes .

Lead Optimization Building Block

This compound serves as a versatile building block in medicinal chemistry programs focused on pyrimidine-based lead optimization . The calculated LogP of 2.79 and PSA of 89.41 Ų position this scaffold within favorable physicochemical space for oral bioavailability prediction . The ethylamino group at the 4-position provides a defined steric and electronic profile that can be systematically varied in structure-activity relationship (SAR) studies, while the methylthio group at the 2-position offers orthogonal reactivity for nucleophilic substitution or oxidation chemistry . The documented 78% synthetic yield benchmark from the chloro precursor enables reliable scale-up planning and cost projection for medicinal chemistry campaigns . Procurement of this compound enables parallel SAR exploration that would be impossible with analogs bearing different substitution patterns.

Process Chemistry & Route Validation

For process chemistry and chemical development groups, ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate offers a validated synthetic benchmark with a documented 78% yield under optimized nucleophilic substitution conditions . The synthetic protocol—using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and aqueous ethylamine in acetonitrile at 0°C—provides a reproducible starting point for route scouting and process optimization . The compound's multi-vendor commercial availability at 95-99% purity grades enables procurement teams to establish supply chain redundancy and quality control benchmarks . For contract research and manufacturing organizations, the compound's explicit citation in patent literature (WO2008/33999) provides regulatory and intellectual property traceability that is essential for GMP and IND-enabling studies .

Analytical Reference Standard

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR method development due to its well-characterized physicochemical properties . The compound has a documented InChI Key (LBZSUTCUDDWYRI-UHFFFAOYSA-N), MDL Number (MFCD11617312), and exact mass (241.08800), enabling unambiguous identification in complex reaction mixtures . Its commercial availability at 98-99% purity from multiple vendors ensures that high-quality reference material can be sourced consistently . The compound's GHS07 hazard classification (harmful if swallowed, causes skin and eye irritation) necessitates appropriate handling protocols, which are well-documented in available safety data sheets, supporting laboratory compliance with institutional safety requirements .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Patent-cited intermediate with defined substitution pattern
Route reproducibility and patent traceability
Lead optimization building block
Modifiable ester handle and documented LogP/PSA
SAR exploration and physicochemical profiling
Process chemistry route scouting
Reported 78% yield benchmark and multi-vendor availability
Synthetic feasibility and supply chain redundancy
Analytical reference standard
Well-characterized InChI Key, MDL, and purity grades
Method development and identity confirmation
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